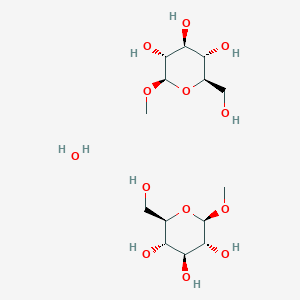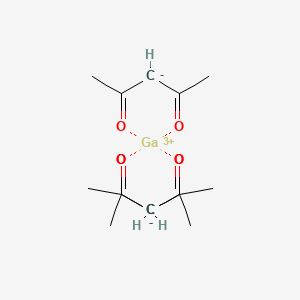
Methyl-beta-D-glucopyranoside hemihydrate
Vue d'ensemble
Description
Methyl-beta-D-glucopyranoside hemihydrate is a chemical compound with the empirical formula C7H14O6 · 0.5H2O and a molecular weight of 203.19 g/mol . It is a beta-D-glucopyranoside with a methyl substituent at the anomeric position. This compound is commonly used as a starting material for the biosynthesis of long-chain alkyl glucosides and as a substrate to identify, differentiate, and characterize beta-D-glucosidase enzymes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl-beta-D-glucopyranoside hemihydrate can be synthesized through the reaction of glucose with methanol in the presence of an acid catalyst. The reaction typically involves heating the mixture to promote the formation of the glycosidic bond between the glucose and methanol . The product is then purified through crystallization or other separation techniques to obtain the hemihydrate form.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of biocatalysts such as beta-glucosidase enzymes. These enzymes facilitate the transglucosylation reaction between glucose and methanol, resulting in the formation of the desired product . The use of biocatalysts can enhance the efficiency and selectivity of the reaction, making it more suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl-beta-D-glucopyranoside hemihydrate undergoes various chemical reactions, including:
Hydrolysis: Catalyzed by beta-glucosidase, resulting in the formation of glucose and methanol.
Oxidation: Can be oxidized to form corresponding carboxylic acids under specific conditions.
Substitution: Can undergo nucleophilic substitution reactions where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically involves the use of beta-glucosidase enzymes under mild aqueous conditions.
Oxidation: Requires oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Involves nucleophiles such as halides or thiols in the presence of a suitable catalyst.
Major Products
Hydrolysis: Produces glucose and methanol.
Oxidation: Yields carboxylic acids.
Substitution: Results in the formation of various substituted glucopyranosides.
Applications De Recherche Scientifique
Methyl-beta-D-glucopyranoside hemihydrate has a wide range of applications in scientific research:
Biology: Serves as a substrate to study the activity and specificity of beta-glucosidase enzymes.
Medicine: Investigated for its potential role in drug delivery systems and as a component in pharmaceutical formulations.
Mécanisme D'action
The mechanism of action of methyl-beta-D-glucopyranoside hemihydrate primarily involves its interaction with beta-glucosidase enzymes. These enzymes catalyze the hydrolysis of the glycosidic bond, resulting in the release of glucose and methanol . The molecular targets include the active site of the beta-glucosidase enzyme, where the compound binds and undergoes enzymatic cleavage.
Comparaison Avec Des Composés Similaires
Methyl-beta-D-glucopyranoside hemihydrate can be compared with other similar compounds such as:
Methyl-alpha-D-glucopyranoside: Differs in the configuration at the anomeric carbon, leading to different enzymatic interactions and reactivity.
Ethyl-beta-D-glucopyranoside: Has an ethyl group instead of a methyl group, affecting its solubility and reactivity.
Methyl-beta-D-galactopyranoside: Contains a galactose moiety instead of glucose, resulting in different biological activities and applications.
This compound is unique due to its specific interaction with beta-glucosidase enzymes and its role as a precursor for the synthesis of long-chain alkyl glucosides .
Propriétés
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H14O6.H2O/c2*1-12-7-6(11)5(10)4(9)3(2-8)13-7;/h2*3-11H,2H2,1H3;1H2/t2*3-,4-,5+,6-,7-;/m11./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTOZFQQBPKUGJI-LOEDHUTHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)CO)O)O)O.COC1C(C(C(C(O1)CO)O)O)O.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O.CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30O13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(6-Chloroimidazo[1,2-b]Pyridazin-3-yl)Methyl Acetate](/img/structure/B8113367.png)

![tert-Butyl (3aS,8aR)-6-oxo-3a-phenyloctahydropyrrolo[2,3-c]azepine-1(2H)-carboxylate](/img/structure/B8113386.png)





![5-OXO-2,5-DIHYDRO-3H-PYRROLO[2,1-A]ISOINDOLE-1-CARBOXYLIC ACID](/img/structure/B8113420.png)
